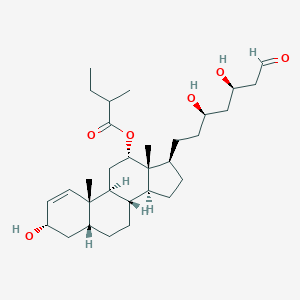
Hoet-PO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hoet-PO, also known as 2-(4-hydroxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Hoet-PO has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of Hoet-PO is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Hoet-PO has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, Hoet-PO has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Hoet-PO has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in vitro and in vivo models. Hoet-PO has also been found to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. Additionally, Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
Hoet-PO has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. Hoet-PO has also been found to exhibit low toxicity in vitro and in vivo models. However, one limitation of Hoet-PO is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Hoet-PO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Hoet-PO has been found to exhibit neuroprotective properties and could potentially be used to slow the progression of these diseases. Additionally, Hoet-PO could be studied for its potential in the treatment of metabolic disorders such as diabetes and obesity. Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice, and further studies could explore its potential therapeutic effects in humans. Finally, Hoet-PO could be studied for its potential in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
Hoet-PO can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylhydrazine with Hoet-PO(Hoet-PObromoacetyl)thiophene, followed by cyclization and amidation. The yield of the synthesis process is reported to be around 40%.
Wissenschaftliche Forschungsanwendungen
Hoet-PO has been studied extensively for its therapeutic potential in various diseases. Inflammation is a common factor in many diseases, and Hoet-PO has been shown to exhibit anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. Hoet-PO has also been studied for its anti-cancer properties, particularly in breast cancer. It has been found to induce apoptosis and inhibit cell proliferation in breast cancer cells. Additionally, Hoet-PO has been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and reducing neuroinflammation.
Eigenschaften
CAS-Nummer |
159014-70-7 |
|---|---|
Produktname |
Hoet-PO |
Molekularformel |
C31H50O6 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10R,12S,13R,14S,17R)-17-[(3R,5R)-3,5-dihydroxy-7-oxoheptyl]-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C31H50O6/c1-5-19(2)29(36)37-28-18-27-25(10-7-21-16-23(34)12-14-30(21,27)3)26-11-8-20(31(26,28)4)6-9-22(33)17-24(35)13-15-32/h12,14-15,19-28,33-35H,5-11,13,16-18H2,1-4H3/t19?,20-,21+,22+,23+,24-,25-,26-,27-,28-,30-,31+/m0/s1 |
InChI-Schlüssel |
WUCBKSXKBHLVNA-UOHNEXSCSA-N |
Isomerische SMILES |
CCC(C)C(=O)O[C@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(C=C[C@H](C3)O)C)[C@H]4[C@]1([C@H](CC4)CC[C@H](C[C@H](CC=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Kanonische SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Synonyme |
2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one 2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one, (3A,5B,12A(S),23S,25S)-stereoisomer HOET-PO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



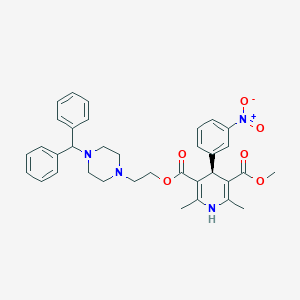


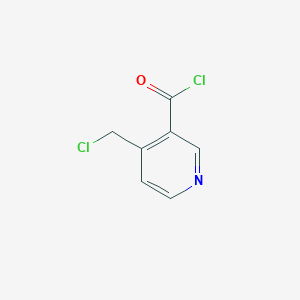
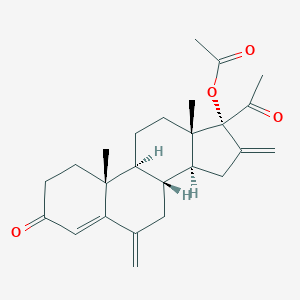
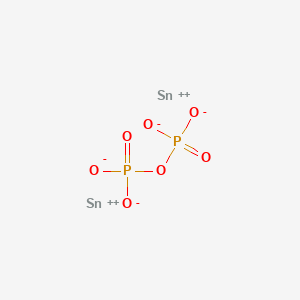
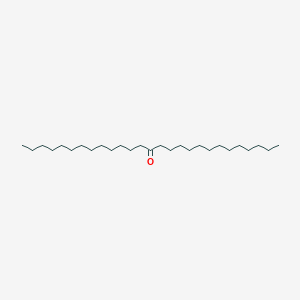
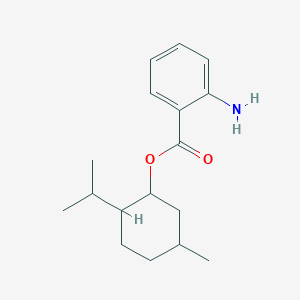
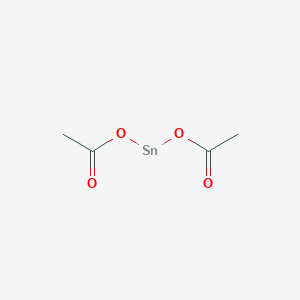
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
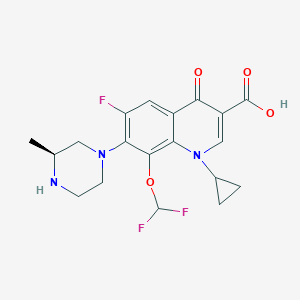

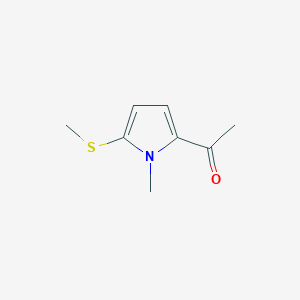
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)